molecular formula C17H12F5N3O3 B8057560 ethyl 3-[(6-amino-3,5-difluoropyridin-2-yl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoate

ethyl 3-[(6-amino-3,5-difluoropyridin-2-yl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoate

Cat. No.: B8057560
M. Wt: 401.29 g/mol
InChI Key: WOQRWRDXXOZQMA-UHFFFAOYSA-N
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Description

The compound with the identifier “ethyl 3-[(6-amino-3,5-difluoropyridin-2-yl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoate” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which contributes to its reactivity and functionality in different chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “ethyl 3-[(6-amino-3,5-difluoropyridin-2-yl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoate” involves several steps, each requiring precise reaction conditions to ensure the desired product is obtained. Common synthetic routes include:

    Step 1: Initial formation of the core structure through a condensation reaction.

    Step 2: Functionalization of the core structure using specific reagents under controlled temperature and pressure conditions.

    Step 3: Purification of the final product through crystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using optimized processes to ensure high yield and purity. This typically involves:

    Bulk Synthesis: Utilizing large reactors to carry out the condensation and functionalization reactions.

    Continuous Flow Processes: Implementing continuous flow reactors to enhance reaction efficiency and product consistency.

    Quality Control: Employing rigorous quality control measures to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “ethyl 3-[(6-amino-3,5-difluoropyridin-2-yl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoate” undergoes various types of chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to yield reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled temperature conditions.

    Substitution: Reagents like halogens or alkylating agents are used in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

The compound “ethyl 3-[(6-amino-3,5-difluoropyridin-2-yl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoate” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or activation.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which “ethyl 3-[(6-amino-3,5-difluoropyridin-2-yl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoate” exerts its effects involves interactions with specific molecular targets and pathways. These include:

    Molecular Targets: Binding to enzymes or receptors to modulate their activity.

    Pathways Involved: Influencing signaling pathways or metabolic processes to achieve the desired biological effect.

Properties

IUPAC Name

ethyl 3-[(6-amino-3,5-difluoropyridin-2-yl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F5N3O3/c1-2-28-17(27)8(6-24-16-13(22)5-12(21)15(23)25-16)14(26)7-3-10(19)11(20)4-9(7)18/h3-6H,2H2,1H3,(H3,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQRWRDXXOZQMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=C(C(=N1)N)F)F)C(=O)C2=CC(=C(C=C2F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=CNC1=C(C=C(C(=N1)N)F)F)C(=O)C2=CC(=C(C=C2F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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